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molecular formula C7H7N3S2 B8758047 1-[(1,3-Thiazol-2-yl)methyl]-1,3-dihydro-2H-imidazole-2-thione CAS No. 113825-01-7

1-[(1,3-Thiazol-2-yl)methyl]-1,3-dihydro-2H-imidazole-2-thione

Cat. No. B8758047
M. Wt: 197.3 g/mol
InChI Key: LIIANBASYUTIRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04810800

Procedure details

In a 500 ml round bottom blask is placed 6 g (0.053 mol) 2-thiazolecarboxaldehyde, 7.0 g (0.053 mol) aminoacetaldehyde diethylacetal, 0.1 g TsOH and 150 ml ethanol. The reaction is refluxed 2 hours, cooled and concentrated. The residue is redissolved in 200 ml ethanol and 2.3 g (0.06 mol) NaBH4 added. The reaction is refluxed 4 hours then poured onto 500 ml water. The amino derivative is extracted into CH2Cl2 (2×100 ml), dried (Na2SO4) and concentrated to give an orange oil. The entire product is dissolved in 200 ml ethanol and 5.1 g (0.053 mol) KSCN, 30 ml water and 8 ml concentrated HCl added. The reaction is refluxed for 6 hours, cooled and then poured onto 1 liter ice water. The tan solid is collected and dried.
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
7 g
Type
reactant
Reaction Step Three
Name
Quantity
0.1 g
Type
reactant
Reaction Step Four
Name
Quantity
2.3 g
Type
reactant
Reaction Step Five
Name
KSCN
Quantity
5.1 g
Type
reactant
Reaction Step Six
Name
Quantity
8 mL
Type
reactant
Reaction Step Six
Name
Quantity
30 mL
Type
solvent
Reaction Step Six
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Seven
Quantity
200 mL
Type
solvent
Reaction Step Eight
Quantity
150 mL
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][N:3]=[C:2]1[CH:6]=O.C(O[CH:11](OCC)[CH2:12][NH2:13])C.CC1C=CC(S(O)(=O)=O)=CC=1.[BH4-].[Na+].[C:30]([S-:32])#[N:31].[K+].Cl>C(O)C.O>[S:1]1[CH:5]=[CH:4][N:3]=[C:2]1[CH2:6][N:13]1[CH:12]=[CH:11][NH:31][C:30]1=[S:32] |f:3.4,5.6|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
S1C(=NC=C1)C=O
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
7 g
Type
reactant
Smiles
C(C)OC(CN)OCC
Step Four
Name
Quantity
0.1 g
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O
Step Five
Name
Quantity
2.3 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Six
Name
KSCN
Quantity
5.1 g
Type
reactant
Smiles
C(#N)[S-].[K+]
Name
Quantity
8 mL
Type
reactant
Smiles
Cl
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Seven
Name
ice water
Quantity
1 L
Type
reactant
Smiles
Step Eight
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Nine
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction is refluxed 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue is redissolved in 200 ml ethanol
TEMPERATURE
Type
TEMPERATURE
Details
The reaction is refluxed 4 hours
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
The amino derivative is extracted into CH2Cl2 (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give an orange oil
TEMPERATURE
Type
TEMPERATURE
Details
The reaction is refluxed for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The tan solid is collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
S1C(=NC=C1)CN1C(NC=C1)=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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